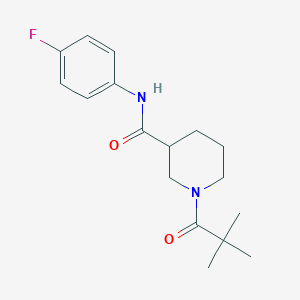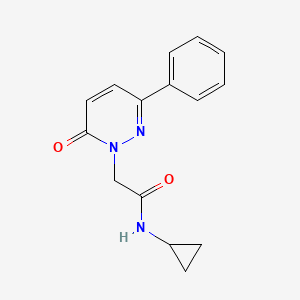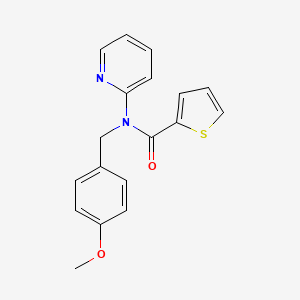
1-(2,2-dimethylpropanoyl)-N-(4-fluorophenyl)-3-piperidinecarboxamide
Descripción general
Descripción
1-(2,2-dimethylpropanoyl)-N-(4-fluorophenyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H23FN2O2 and its molecular weight is 306.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.17435614 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Research
1-(2,2-Dimethylpropanoyl)-N-(4-Fluorophenyl)-3-Piperidinecarboxamide has been a subject of interest in the synthesis of various polyamides and polymers. Researchers have explored its utility in creating new materials with potential applications in different fields, including materials science, medicinal chemistry, and electronics. Although the direct research on this specific compound is limited, the synthesis and application of related polyamides and carboxamides provide insights into its potential utility.
Polyamide Synthesis : The synthesis of polyamides incorporating specific functional groups or structural units, such as piperidine and fluorophenyl derivatives, has been extensively studied. These polymers exhibit unique properties, such as high thermal stability and solubility in various organic solvents, making them suitable for advanced material applications (Hattori & Kinoshita, 1979; Liaw et al., 2002).
Electroactive Materials : Compounds related to this compound have been used in the development of electroactive materials. These materials exhibit reversible electrochromic properties, making them promising for applications in smart windows, displays, and sensors (Sun et al., 2016).
Advanced Functional Polymers : The synthesis of aromatic polyamides and polyimides based on specific diamine monomers, including those with piperidine and fluorophenyl moieties, has led to materials with exceptional thermal stability and solubility. Such polymers find applications in high-performance plastics, fibers, and films, which are essential in aerospace, electronics, and automotive industries (Yang & Lin, 1995).
Chiroptical Materials : The study of optically active polyamides incorporating specific dimer units reveals the potential of such compounds in creating chiroptical materials. These materials, exhibiting circular dichroism, are valuable in optical devices, sensors, and as components in the study of molecular recognition and chiral separations (Adegawa et al., 1993).
Propiedades
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-fluorophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-17(2,3)16(22)20-10-4-5-12(11-20)15(21)19-14-8-6-13(18)7-9-14/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGVKKGULZUNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(aminocarbonyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4508216.png)

![4-[(7-methoxy-4-quinolinyl)amino]benzonitrile](/img/structure/B4508226.png)
![3-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylbenzamide](/img/structure/B4508229.png)

![4-oxo-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B4508240.png)
![3-{[4-(2-chlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4508243.png)
![N-1H-benzimidazol-2-yl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B4508253.png)
![6-(2-fluoro-4-methoxyphenyl)-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-3(2H)-pyridazinone](/img/structure/B4508254.png)
![N-(1-methyl-4-piperidinyl)-4-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4508265.png)
![3,4-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B4508273.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4508282.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508283.png)
![3-[5-(ethylsulfonyl)-2-thienyl]quinoline](/img/structure/B4508288.png)
